molecular formula C12H13NO B8357799 3-(2-Methyl-5-pyridinyl)-2-cyclohexen-1-one

3-(2-Methyl-5-pyridinyl)-2-cyclohexen-1-one

Cat. No. B8357799
M. Wt: 187.24 g/mol
InChI Key: GOLUZAVNHGKCCL-UHFFFAOYSA-N
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Patent
US04075217

Procedure details

B-2. 3-(2-Methyl-5-pyridinyl)-2-cyclohexen-1-one--To a stirred solution containing 48 g. of ethyl 3-(2-methyl-5-pyridinyl)-3-oxopropanoate in a mixture of 300 ml. of dry benzene and 100 ml. of dry methanol, said solution kept under nitrogen, was added 0.1 g. of sodium methoxide followed by the dropwise addition over a period of about 1 hour of the solution containing 16g. of freshly distilled methyl vinyl ketone in a mixture of 60 ml. of benzene and 10 ml. of methanol. After the reaction had proceeded slowly at room temperature overnight, an additional 0.1 g. of sodium methoxide plus 4 ml. of additional methyl vinyl ketone were added and the reaction mixture was heated with stirring at 40° C for 8 hours. The solvent was distilled-off in vacuo; 300 ml of benzene was added; the benzene solution was washed once with brine, dried over anhydrous sodium sulfate and heated in vacuo to remove the benzene thereby yielding a quantative yield (63.5 g.) of ethyl 2-(2-methyl-5-pyridinylcarbonyl)-5-oxohexanoate which was added to a mixture containing 95 ml. of concentrated sulfuric acid and 185 ml. of water. The acidic reaction mixture was slowly heated. After about 30 minutes, the temperature reached 55° C. and the evolution of carbon dioxide became noticeable. The temperature of the reaction mixture was maintained at 65° C. for about 1 hour and then heated to 80° C. and held there for several minutes. By this time the evolution of carbon dioxide appeared to be over. The reaction mixture was cooled and poured into a solution of 305 g. of potassium carbonate in 1 liter of ice water. Chloroform was added; the mixture was shaken well and filtered to remove the precipitated potassium sulfate; and, the layers were separated. The aqueous layer was extracted further with chloroform; the combined chloroform extracts were dried over anhydrous sodium sulfate and filtered; the dried filtrate was heated in vacuo to remove the chloroform to yield, after air-drying, 27.4 g. (80% of 1-(2-methyl-5-pyridinyl)hexan-1,5-dione, a tan solid melting at 85°-87° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
solvent
Reaction Step Two
Quantity
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Type
solvent
Reaction Step Three
Quantity
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Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
16g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
300 mL
Type
solvent
Reaction Step Eleven
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Type
solvent
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
CC1C=CC([C:8]2CC[CH2:11][C:10](=[O:14])[CH:9]=2)=CN=1.[CH3:15][C:16]1[CH:21]=[CH:20][C:19]([C:22](=[O:29])[CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])=[CH:18][N:17]=1.C[O-].[Na+].C(C(C)=O)=C>C1C=CC=CC=1.CO>[CH3:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]([CH:23]([CH2:8][CH2:9][C:10](=[O:14])[CH3:11])[C:24]([O:26][CH2:27][CH3:28])=[O:25])=[O:29])=[CH:18][N:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C=C1)C1=CC(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C=C1)C(CC(=O)OCC)=O
Step Six
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Seven
Name
16g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C
Step Nine
Name
sodium methoxide
Quantity
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Type
reactant
Smiles
C[O-].[Na+]
Step Ten
Name
Quantity
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Type
reactant
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Step Eleven
Name
Quantity
300 mL
Type
solvent
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C1=CC=CC=C1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring at 40° C for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 0.1 g
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
WASH
Type
WASH
Details
the benzene solution was washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
TEMPERATURE
Type
TEMPERATURE
Details
heated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the benzene
CUSTOM
Type
CUSTOM
Details
thereby yielding

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NC=C(C=C1)C(=O)C(C(=O)OCC)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 63.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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